[(2-chloro-9H-purin-6-yl)amino](phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chloro-9H-purin-6-yl)aminoacetic acid is a purine derivative with the molecular formula C7H6ClN5O2 This compound is known for its unique structure, which combines a purine base with a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-9H-purin-6-yl)aminoacetic acid typically involves the reaction of 2-amino-6-chloropurine with phenylacetic acid under specific conditions. One common method includes the use of tert-butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate as a starting material. This intermediate undergoes hydrolysis and deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for (2-chloro-9H-purin-6-yl)aminoacetic acid are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-9H-purin-6-yl)aminoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the purine ring or the phenylacetic acid moiety.
Substitution: The chlorine atom in the purine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the purine ring.
Scientific Research Applications
(2-chloro-9H-purin-6-yl)aminoacetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-chloro-9H-purin-6-yl)aminoacetic acid involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by mimicking natural substrates or by binding to active sites. Additionally, it can interfere with DNA and RNA synthesis by incorporating into nucleic acid chains, leading to chain termination or mutations .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropurine: A purine derivative with similar structural features but lacking the phenylacetic acid moiety.
6-Chloroguanine: Another purine derivative with a chlorine atom at the 6-position, used in the study of nucleic acids.
2-Aminopurine: A purine analog used in molecular biology research.
Uniqueness
(2-chloro-9H-purin-6-yl)aminoacetic acid is unique due to its combination of a purine base with a phenylacetic acid moiety. This structural feature allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its simpler analogs .
Properties
IUPAC Name |
2-[(2-chloro-7H-purin-6-yl)amino]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2/c14-13-18-10-9(15-6-16-10)11(19-13)17-8(12(20)21)7-4-2-1-3-5-7/h1-6,8H,(H,20,21)(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKIODRNNOUGNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC2=NC(=NC3=C2NC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.